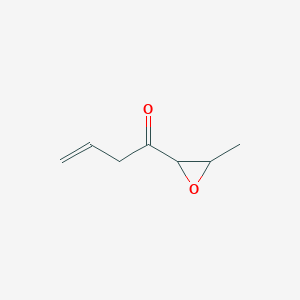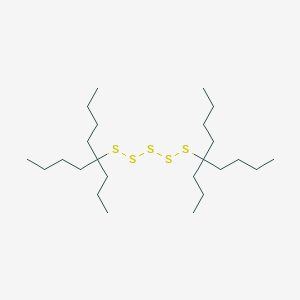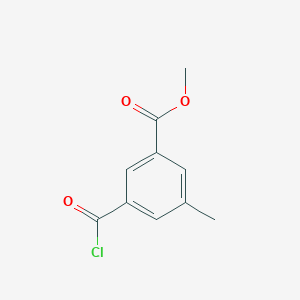![molecular formula C14H25NO11 B13833336 6-O-[2-(Acetylamino)-2-deoxy-ss-D-glucopyranosyl]galactose; N-((2R,3R,4R,5S,6R)-4,5-Dihydroxy-6-(hydroxymethyl)-2-(((2R,3S,4S,5R)-2,3,4,5-tetrahydroxy-6-oxohexyl)oxy)tetrahydro-2H-pyran-3-yl)acetamide](/img/structure/B13833336.png)
6-O-[2-(Acetylamino)-2-deoxy-ss-D-glucopyranosyl]galactose; N-((2R,3R,4R,5S,6R)-4,5-Dihydroxy-6-(hydroxymethyl)-2-(((2R,3S,4S,5R)-2,3,4,5-tetrahydroxy-6-oxohexyl)oxy)tetrahydro-2H-pyran-3-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-O-[2-(Acetylamino)-2-deoxy-beta-D-glucopyranosyl]-D-galactose is a complex carbohydrate derivative It is a disaccharide composed of a galactose unit linked to a glucopyranose unit, which is further modified with an acetylamino group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-O-[2-(Acetylamino)-2-deoxy-beta-D-glucopyranosyl]-D-galactose typically involves the glycosylation of a galactose derivative with a suitably protected glucopyranose derivative. The reaction conditions often include the use of a Lewis acid catalyst, such as boron trifluoride etherate, to promote the glycosidic bond formation. The acetylamino group is introduced through acetylation of the amino group on the glucopyranose unit using acetic anhydride in the presence of a base like pyridine .
Industrial Production Methods
Industrial production of this compound may involve enzymatic synthesis using glycosyltransferases, which can offer higher specificity and yield compared to chemical synthesis. The enzymes catalyze the transfer of the glucopyranosyl moiety to the galactose unit, followed by acetylation to introduce the acetylamino group .
Análisis De Reacciones Químicas
Types of Reactions
6-O-[2-(Acetylamino)-2-deoxy-beta-D-glucopyranosyl]-D-galactose can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups on the sugar units can be oxidized to form corresponding acids.
Reduction: The carbonyl group in the acetylamino moiety can be reduced to an alcohol.
Substitution: The acetyl group can be substituted with other acyl groups or functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include periodic acid and sodium periodate.
Reduction: Sodium borohydride or lithium aluminum hydride can be used as reducing agents.
Substitution: Acyl chlorides or anhydrides in the presence of a base like pyridine are used for substitution reactions.
Major Products
Oxidation: Formation of uronic acids.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of various acylated derivatives.
Aplicaciones Científicas De Investigación
6-O-[2-(Acetylamino)-2-deoxy-beta-D-glucopyranosyl]-D-galactose has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex carbohydrates and glycoconjugates.
Biology: Studied for its role in cell signaling and recognition processes.
Medicine: Investigated for its potential in drug delivery systems and as a therapeutic agent in treating certain diseases.
Mecanismo De Acción
The mechanism of action of 6-O-[2-(Acetylamino)-2-deoxy-beta-D-glucopyranosyl]-D-galactose involves its interaction with specific molecular targets, such as glycoproteins and glycolipids on cell surfaces. It can modulate cell signaling pathways by binding to lectins and other carbohydrate-recognizing proteins, thereby influencing various biological processes .
Comparación Con Compuestos Similares
Similar Compounds
- 2-(Acetylamino)-2-deoxy-6-O-methyl-alpha-D-allopyranose
- 2-acetylamino-2-deoxy-beta-D-allopyranose
Uniqueness
6-O-[2-(Acetylamino)-2-deoxy-beta-D-glucopyranosyl]-D-galactose is unique due to its specific glycosidic linkage and the presence of an acetylamino group, which imparts distinct chemical and biological properties compared to other similar compounds .
Propiedades
Fórmula molecular |
C14H25NO11 |
|---|---|
Peso molecular |
383.35 g/mol |
Nombre IUPAC |
N-[(2R,3R,4R,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-[(2R,3S,4S,5R)-2,3,4,5-tetrahydroxy-6-oxohexoxy]oxan-3-yl]acetamide |
InChI |
InChI=1S/C14H25NO11/c1-5(18)15-9-13(24)12(23)8(3-17)26-14(9)25-4-7(20)11(22)10(21)6(19)2-16/h2,6-14,17,19-24H,3-4H2,1H3,(H,15,18)/t6-,7+,8+,9+,10+,11-,12+,13+,14+/m0/s1 |
Clave InChI |
JIORQTXCZAMBHG-BOPCDOEQSA-N |
SMILES isomérico |
CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1OC[C@H]([C@@H]([C@@H]([C@H](C=O)O)O)O)O)CO)O)O |
SMILES canónico |
CC(=O)NC1C(C(C(OC1OCC(C(C(C(C=O)O)O)O)O)CO)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-Azatricyclo[5.2.0.0~1,4~]nonane](/img/structure/B13833278.png)
![tert-butyl (1R,5S)-7-benzyl-9-oxo-3,7-diazabicyclo[3.3.1]nonane-3-carboxylate](/img/structure/B13833279.png)









![[3,5-Bis(methoxycarbonyl)phenyl]-(3-hydroxy-2,3-dimethylbutan-2-yl)oxyborinic acid](/img/structure/B13833333.png)

